5-(aminomethyl)-N-methylfuran-3-carboxamide
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methylfuran-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(10)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
FWJJBJSRDWAPHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4,5-Dibromofuran-2-carboxylic acid is a common starting material for selective functionalization of the furan ring.
- Ester derivatives such as methyl or ethyl esters of furan carboxylic acids are used to facilitate subsequent transformations.
- Nitrile intermediates are often generated via palladium-catalyzed cyanation.
- Boc (tert-butyloxycarbonyl) protection is employed to protect amine groups during multi-step synthesis.
Representative Synthetic Scheme (Adapted from Literature)
| Step | Reaction Type | Conditions & Reagents | Outcome/Notes |
|---|---|---|---|
| 1 | Selective dehalogenation | Zinc metal, mild conditions | Removal of one bromine from dibromofuran |
| 2 | Esterification | Acid + alcohol, acidic or basic catalysis | Formation of methyl/ethyl ester |
| 3 | Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Introduction of nitrile group at 5-position |
| 4 | Reduction and Boc protection | Catalytic hydrogenation or borohydride reduction, Boc anhydride | Conversion of nitrile to amine, protection of amine |
| 5 | Saponification | Base hydrolysis (e.g., KOH in methanol) | Conversion of ester to carboxylic acid |
| 6 | Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | Removal of Boc group to yield free amine |
Specific Example from Research
- Starting from 4,5-dibromofuran-2-carboxylic acid, selective dehalogenation with zinc metal yields a monobromo intermediate.
- Esterification produces methyl or ethyl esters.
- Palladium-catalyzed cyanation introduces a nitrile group.
- Reduction of the nitrile to an amine is achieved by catalytic hydrogenation or lithium borohydride.
- Boc protection stabilizes the amine during further steps.
- Final saponification and Boc deprotection yield the target amino acid as a hydrochloride salt.
Alternative Reduction Methods
- Lithium borohydride in tetrahydrofuran at low temperatures (0–10 °C) is effective for reducing carbamoyl intermediates to aminomethyl derivatives with high purity (>99%).
- Sodium borohydride with iodine activation in methanol is another method, though yields and purity may be slightly lower.
- Potassium borohydride with iodine has also been used but tends to give lower yields.
Process Optimization and Industrial Considerations
- Mild reaction conditions (room temperature to 30 °C for urethane exchange; 0–10 °C for reduction) minimize side reactions and improve safety.
- Avoidance of toxic reagents such as carbon monoxide and minimizing waste (e.g., sodium chloride wastewater) are important for industrial scalability.
- Two-step processes involving urethane exchange followed by reduction are preferred for simplicity and high purity.
- Purification often involves crystallization and filtration, sometimes followed by column chromatography for final product refinement.
Data Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Urethane exchange | Ammonia in methanol, 20–30 °C, pH ~2 | 67–95 | 96.5–99.3 | High yield with mild conditions |
| Reduction (LiBH4 in THF) | 0–10 °C, quench with NH4Cl, pH ~7.5 | 88.4 | 99.2 | High purity, industrially favorable |
| Reduction (NaBH4 + I2) | Methanol, <10 °C, quench with NH4Cl | 69.2 | 98.4 | Slightly lower yield, requires chromatography |
| Reduction (KBH4 + I2) | Methanol, <10 °C, quench with NH4Cl | 47.9 | 97.5 | Lowest yield among tested borohydrides |
Research Findings and Notes
- The urethane exchange reaction is a key step to convert intermediates to carbamoyl derivatives under mild conditions without toxic reagents.
- Lithium borohydride reduction is preferred for its efficiency and high product purity.
- The process avoids high-temperature cyclization and toxic carbon monoxide, reducing operational risks.
- The final product, 5-(aminomethyl)-N-methylfuran-3-carboxamide, can be obtained with purity exceeding 99%, suitable for pharmaceutical or fine chemical applications.
- The methods are scalable and environmentally friendlier compared to older multi-step syntheses involving Hoffman degradation or cyanide sources.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable framework for these interactions, making the compound effective in various applications.
Comparison with Similar Compounds
The following analysis compares 5-(aminomethyl)-N-methylfuran-3-carboxamide with structurally and functionally related furancarboxamides and heterocyclic carboxamides, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-(Aminomethyl)-N-methylfuran-3-carboxamide | 5-aminomethyl, 3-(N-methyl carboxamide) | ~168.2 (calculated) | Primary amine; methylated amide |
| N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) | 5-nitro, 2-carboxamide (cyclohexyl) | 279.3 (reported) | Nitro group; bulky cyclohexyl substituent |
| 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | 5-nitro, 2-carboxamide (3-CF3-phenyl) | 314.2 (reported) | Electron-withdrawing CF3 group; nitro |
| N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | 5-methyl, 3-carboxamide (4-aminophenyl) | ~230.3 (calculated) | Aromatic amine; methyl substituent |
| 5-(4-Chloro-3-methylphenoxymethyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide | 4-chloro-3-methylphenoxymethyl, 2-carboxamide (diethylamino-phenyl) | ~443.9 (calculated) | Chloro-methylphenoxy; tertiary amine |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound contrasts with nitro or trifluoromethyl groups in analogs like 22a or 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. These substituents influence reactivity and biological activity, with nitro groups enhancing trypanocidal activity in analogs .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| 5-(Aminomethyl)-N-methylfuran-3-carboxamide | Not reported | Moderate (polar groups) | ~0.5 |
| N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) | 297 (decomposes) | Low (nonpolar cyclohexyl) | ~2.1 |
| N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | Not reported | Low (aromatic amine) | ~1.8 |
| 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | Not reported | Low (CF3 group) | ~3.0 |
Key Observations :
- The target compound’s aminomethyl and methylamide groups likely confer moderate polarity, contrasting with the lipophilic cyclohexyl or CF3-containing analogs.
- High melting points (e.g., 297°C for 22a) correlate with crystalline stability in nitro-substituted derivatives .
Key Observations :
- Nitro-Substituted Analogs: Compounds like 22a exhibit potent trypanocidal activity due to nitro-reductase activation, a feature absent in the target compound .
- Toxicity: The aromatic amine in N-(4-aminophenyl)-5-methylfuran-3-carboxamide correlates with acute toxicity (H302, H315), highlighting the impact of substituents on safety profiles .
Biological Activity
5-(Aminomethyl)-N-methylfuran-3-carboxamide is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(Aminomethyl)-N-methylfuran-3-carboxamide is C8H10N2O2, with a molecular weight of approximately 170.18 g/mol. The compound features a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom, along with an aminomethyl substituent that contributes to its biological reactivity and potential therapeutic applications.
Biological Activity
Antimicrobial and Antifungal Properties
Research indicates that 5-(Aminomethyl)-N-methylfuran-3-carboxamide exhibits significant antimicrobial and antifungal activities. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity due to the electron-rich nature of the furan ring, enhancing its reactivity in biochemical pathways.
In vitro studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as a therapeutic agent against resistant strains.
Table 1: Summary of Biological Activity Studies
| Study Reference | Pathogen Tested | Activity Observed | Mechanism |
|---|---|---|---|
| E. coli | Inhibition | Enzyme inhibition | |
| C. albicans | Inhibition | Membrane disruption |
Synthesis Methods
The synthesis of 5-(Aminomethyl)-N-methylfuran-3-carboxamide can be achieved through several chemical pathways. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The optimization of reaction conditions is crucial to achieve high yields and purity in both laboratory and industrial settings.
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on various furan derivatives, including 5-(Aminomethyl)-N-methylfuran-3-carboxamide, evaluated their effectiveness against common pathogens. The results showed that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Structural Activity Relationship (SAR)
Further investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications to the furan ring or the aminomethyl group could enhance biological activity. For example, increasing the electron density on the furan ring improved its interaction with bacterial enzymes, leading to enhanced antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
